molecular formula C15H30O B1600092 (R)-(+)-1,2-Epoxypentadecane CAS No. 96938-06-6

(R)-(+)-1,2-Epoxypentadecane

Cat. No. B1600092
CAS RN: 96938-06-6
M. Wt: 226.4 g/mol
InChI Key: QMIBIXKZPBEGTE-OAHLLOKOSA-N
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Description

(R)-(+)-1,2-Epoxypentadecane, also known as R-(+)-EPOX, is a chiral epoxide compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is used in various fields, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (R)-(+)-1,2-Epoxypentadecane(+)-EPOX is not fully understood, but it is believed to involve the formation of covalent adducts with nucleophilic residues in proteins. This can lead to the inhibition of enzyme activity and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(R)-(+)-1,2-Epoxypentadecane(+)-EPOX has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cytochrome P450 enzymes, modulate cellular signaling pathways, and induce apoptosis in cancer cells. In vivo studies have shown that (R)-(+)-1,2-Epoxypentadecane(+)-EPOX can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-(+)-1,2-Epoxypentadecane(+)-EPOX in lab experiments is its high enantiomeric purity, which allows for precise control over the stereochemistry of synthesized compounds. However, one limitation is its relatively low availability and high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research involving (R)-(+)-1,2-Epoxypentadecane(+)-EPOX. One area of interest is the development of new chiral catalysts for the synthesis of (R)-(+)-1,2-Epoxypentadecane(+)-EPOX and other chiral epoxides. Another area of interest is the further investigation of its anti-tumor and anti-inflammatory properties, with the goal of developing new cancer treatments and anti-inflammatory drugs. Additionally, the potential for (R)-(+)-1,2-Epoxypentadecane(+)-EPOX as a drug metabolism inhibitor warrants further investigation.

Scientific Research Applications

(R)-(+)-1,2-Epoxypentadecane(+)-EPOX has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biochemistry, (R)-(+)-1,2-Epoxypentadecane(+)-EPOX has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This inhibition can lead to increased drug efficacy and reduced toxicity. (R)-(+)-1,2-Epoxypentadecane(+)-EPOX has also been studied for its potential anti-tumor and anti-inflammatory properties.

properties

IUPAC Name

(2R)-2-tridecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBIXKZPBEGTE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455454
Record name (R)-(+)-1,2-Epoxypentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2-Epoxypentadecane

CAS RN

96938-06-6
Record name (R)-(+)-1,2-Epoxypentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxypentadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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